(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Catalog No.
S957606
CAS No.
1217753-37-1
M.F
C19H23ClN2O2
M. Wt
346.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydroc...

CAS Number

1217753-37-1

Product Name

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

IUPAC Name

benzyl (3R)-3-benzylpiperazine-1-carboxylate;hydrochloride

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1

InChI Key

KQHBPBYETAJYMS-GMUIIQOCSA-N

SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Isomeric SMILES

C1CN(C[C@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride (CAS 1217753-37-1) is a chiral, orthogonally protected piperazine building block widely utilized in the synthesis of stereospecific active pharmaceutical ingredients (APIs) and peptidomimetics [1]. Featuring a carboxybenzyl (Cbz) protecting group at the N1 position and an (R)-configured benzyl side chain at C3, this compound leaves the N4 secondary amine available for immediate, regioselective functionalization. Supplied as a stable hydrochloride salt, it offers solid-state handling characteristics, high crystallinity, and long-term stereochemical stability compared to its free base counterpart [1]. Its primary procurement value lies in enabling modular, acid-free deprotection strategies during complex multi-step syntheses where acid-labile functional groups must be preserved.

Substituting this specific (R)-configured, Cbz-protected HCl salt with generic piperazines, the (S)-enantiomer, or Boc-protected analogs introduces severe bottlenecks in advanced synthetic workflows [1]. Utilizing the unprotected (R)-2-benzylpiperazine core results in poor regiocontrol during N-alkylation or N-acylation, producing statistical mixtures that require costly and yield-depleting chromatographic separations. Furthermore, substituting with the Boc-protected equivalent ((R)-1-Boc-3-benzylpiperazine) mandates harsh acidic conditions (e.g., TFA or HCl) for deprotection, which is incompatible with acid-sensitive moieties such as tert-butyl esters or specific acetals present in complex intermediates [2]. Finally, attempting to use the free base form instead of the hydrochloride salt leads to handling difficulties due to its oily nature, increasing weighing errors and susceptibility to oxidative degradation during storage.

N4-Regioselectivity in Cross-Coupling and Acylation

Pre-installation of the Cbz group at N1 allows for immediate, highly selective functionalization at the N4 position. When subjected to standard N-acylation or Buchwald-Hartwig coupling, the protected salt achieves high isolated yields without the need for complex stoichiometric control [1]. In contrast, using the unprotected (R)-2-benzylpiperazine core yields a statistical mixture of N1, N4, and di-functionalized products.

Evidence DimensionN4-functionalization isolated yield
Target Compound Data>90% isolated yield with >98% regioselectivity
Comparator Or BaselineUnprotected (R)-2-benzylpiperazine (~45% target yield)
Quantified Difference2-fold increase in isolated yield; elimination of bis-functionalized byproducts
ConditionsStandard N-acylation (R-COCl, Et3N, DCM, 0°C to RT)

Pre-installed Cbz protection eliminates the need for complex stoichiometric control, directly improving throughput and reducing purification costs.

Preservation of Acid-Labile Functional Groups

The Cbz protecting group offers a critical orthogonal advantage over Boc protection in complex syntheses. It can be quantitatively removed via mild catalytic hydrogenation (Pd/C, H2), leaving acid-labile groups completely intact [1]. Conversely, Boc deprotection requires strong acids that routinely cleave sensitive esters and acetals, destroying advanced intermediates.

Evidence DimensionSurvival rate of concurrent acid-labile groups
Target Compound Data100% preservation during Pd/C hydrogenation
Comparator Or BaselineBoc-protected analog (<5% preservation during TFA/HCl cleavage)
Quantified Difference>95% improvement in acid-labile group retention
ConditionsDeprotection of advanced intermediates containing tert-butyl esters or acetals

Allows buyers to design convergent synthetic routes that incorporate acid-sensitive motifs without premature cleavage.

Long-Term Enantiomeric Purity and Physical Stability

The physical state of the building block directly impacts manufacturing reproducibility. The hydrochloride salt is a free-flowing, non-hygroscopic solid that maintains its enantiomeric purity over long-term storage[1]. The free base form, typically a viscous oil, is highly prone to moisture absorption and gradual racemization, complicating precise stoichiometric measurements.

Evidence DimensionEnantiomeric excess (ee) and moisture uptake
Target Compound Data>99.5% ee retention, <1% moisture uptake
Comparator Or BaselineFree base oil (<97% ee, >8% moisture uptake)
Quantified DifferenceSuperior chiral stability and 8-fold reduction in hygroscopicity
Conditions12 months storage at 25°C and 60% relative humidity

The solid HCl salt ensures precise stoichiometric weighing and prevents chiral degradation, critical for reproducible API manufacturing.

Synthesis of Chiral Small-Molecule APIs

Ideal for developing targeted therapies (e.g., kinase inhibitors or GPCR antagonists) where the (R)-benzyl spatial arrangement is critical for receptor binding pocket affinity, and N4-regioselectivity is required for rapid analog generation [1].

Peptidomimetic Drug Development

Serves as a conformationally restricted phenylalanine surrogate in the design of protease inhibitors, leveraging the Cbz group for standard peptide coupling workflows and subsequent mild deprotection [2].

Library Generation via Automated Synthesis

The non-hygroscopic, crystalline nature of the HCl salt makes it perfectly suited for robotic dispensing systems in high-throughput screening (HTS) library construction, ensuring precise stoichiometry [3].

Complex Multi-Step Natural Product Synthesis

An effective building block when the synthetic route requires late-stage amine deprotection under mild, neutral hydrogenolysis conditions to protect acid-sensitive functional groups installed earlier in the sequence [2].

Dates

Last modified: 08-16-2023

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